molecular formula C10H13N3O B14758513 Hydrazinecarboxamide, 2-(2-phenylpropylidene)- CAS No. 1567-36-8

Hydrazinecarboxamide, 2-(2-phenylpropylidene)-

Cat. No.: B14758513
CAS No.: 1567-36-8
M. Wt: 191.23 g/mol
InChI Key: KCESSWUPNSNONB-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is a chemical compound with the molecular formula C10H13N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboxamide and acetophenone, which yields the desired product under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-phenylpropylidene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenylpropylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted phenylpropylidene derivatives .

Scientific Research Applications

Hydrazinecarboxamide, 2-(2-phenylpropylidene)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide, 2-(phenylmethylene)-: Similar structure but with a different substituent on the hydrazinecarboxamide group.

    Hydrazinecarboxamide, 2-(1-phenylethylidene)-: Another similar compound with a different alkylidene group.

Uniqueness

Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is unique due to its specific phenylpropylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1567-36-8

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(2-phenylpropylideneamino)urea

InChI

InChI=1S/C10H13N3O/c1-8(7-12-13-10(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H3,11,13,14)

InChI Key

KCESSWUPNSNONB-UHFFFAOYSA-N

Canonical SMILES

CC(C=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

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